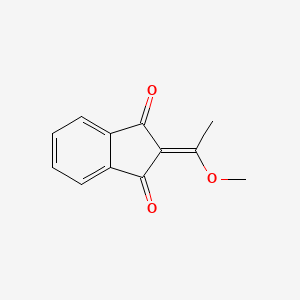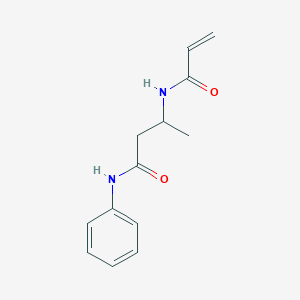
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of isoindolin-1-imines, which are known for their therapeutic and biological activities, such as NR2B-selective NMDA receptor antagonists, thrombin receptor inhibitors, and antiproliferative effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine can be achieved through a catalyst-free, one-pot method involving the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out at room temperature in an aqueous medium, providing excellent yields (90-98%) with easy purification . Another method involves the condensation of ortho-phthalaldehyde with two primary alkylamines under mild aqueous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound for industrial applications.
化学反応の分析
Types of Reactions
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Its antiproliferative effects make it a potential candidate for cancer research and drug development.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. For instance, as an NR2B-selective NMDA receptor antagonist, it binds to the NR2B subunit of the NMDA receptor, inhibiting its activity and modulating synaptic transmission . Additionally, its role as a thrombin receptor inhibitor involves blocking the thrombin receptor, thereby preventing thrombin-induced platelet aggregation and clot formation .
類似化合物との比較
Similar Compounds
2-Substituted-3-alkoxyisoindolin-1-imine: Prepared by the three-component reaction of 2-cyanobenzaldehyde, amine, and alcohol.
N-isoindoline-1,3-diones: These compounds have an isoindoline nucleus and carbonyl groups at positions 1 and 3, and are used in pharmaceutical synthesis, herbicides, colorants, dyes, and polymer additives.
Uniqueness
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its chlorophenyl group enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets.
特性
IUPAC Name |
2-(3-chlorophenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-5-3-6-12(8-11)17-9-10-4-1-2-7-13(10)14(17)16/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHZKURTICKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2445722.png)
![2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2445725.png)
![8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)



![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445731.png)


